Opposing PKC Modulation: Inhibition vs. Activation
Cholesteryl-phosphorylethanolamine (via its dimethyl analog) inhibits protein kinase C (PKC) with a Ki of approximately 30 μM in Triton X-100 micelle assays, exhibiting non-competitive kinetics with respect to ATP, histone, diolein, phorbol ester, and Ca2+ [1]. In stark contrast, the structurally analogous cholesteryl sulfate activates multiple PKC isoforms (ε, η, ζ) [2]. This functional inversion—inhibition versus activation—is a critical discriminator for studies probing PKC-dependent pathways.
| Evidence Dimension | Effect on Protein Kinase C (PKC) Activity |
|---|---|
| Target Compound Data | Ki ~30 μM (inhibition) |
| Comparator Or Baseline | Cholesteryl sulfate: PKC activation (EC50=50 μM for SREBP2 activation) |
| Quantified Difference | Opposite functional effect (inhibition vs. activation) |
| Conditions | Triton X-100 micelle assay (PKC inhibition); cell-based assays (cholesteryl sulfate) |
Why This Matters
For researchers designing PKC modulation experiments, selecting the correct sterol derivative is essential; substituting cholesteryl sulfate for cholesteryl-phosphorylethanolamine would invert the intended biological outcome.
- [1] Epand, R. M., Stafford, A. R., Bottega, R., & Ball, E. H. (1989). Studies on the mechanism of action of a bilayer stabilizing inhibitor of protein kinase C: Cholesterylphosphoryldimethylethanolamine. Bioscience Reports, 9(3), 315–328. https://doi.org/10.1007/BF01114684 View Source
- [2] Probes & Drugs Portal. (n.d.). Cholesterol sulfate (PD047044). Retrieved from https://www.probes-drugs.org/compound/PD047044/ View Source
